Erysubin A: A Technical Guide to Natural Sources and Isolation
Erysubin A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoflavonoid Erysubin A, focusing on its natural sources, phytochemical context, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Erysubin A
Erysubin A is a naturally occurring isoflavone that has been primarily isolated from the wood of Erythrina suberosa Roxb. [1][2][3]. Commonly known as the Indian Coral Tree or Corky Coral Tree, this deciduous tree belongs to the Fabaceae family and is widely distributed in Southeast Asia[3][4].
The genus Erythrina is a rich reservoir of bioactive secondary metabolites. The wood, bark, roots, and seeds of Erythrina suberosa contain a diverse array of compounds, including alkaloids, triterpenoids, and a significant number of flavonoids and isoflavonoids[1][5][6]. Erysubin A is part of a larger family of related structures, including Erysubin B, also found in the wood, and Erysubins C, D, E, and F, which have been isolated from the roots of the plant[1][7][8]. This rich phytochemical profile makes Erythrina suberosa a plant of significant interest for natural product research.
Isolation and Purification Protocol
While the original paper detailing the specific isolation of Erysubin A was not available in the searched literature, a representative protocol has been constructed based on established methods for isolating isoflavonoids from Erythrina species[4][5][7]. The procedure involves solvent extraction, liquid-liquid partitioning to separate compounds by polarity, and sequential chromatographic techniques for final purification.
Experimental Protocol
Step 1: Preparation of Plant Material
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Obtain wood shavings or coarse powder from the wood of Erythrina suberosa.
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Air-dry the plant material in the shade for 7-10 days until a constant weight is achieved.
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Grind the dried material into a coarse powder to increase the surface area for extraction.
Step 2: Solvent Extraction
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Macerate the powdered plant material (e.g., 1 kg) in 80% methanol (MeOH) or acetone at room temperature for a period of 7 to 21 days, with occasional agitation[3].
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Filter the extract through muslin cloth followed by Whatman No. 1 filter paper.
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Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, semi-solid crude extract.
Step 3: Liquid-Liquid Partitioning
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Suspend the crude methanolic extract in distilled water to form an aqueous suspension.
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Perform successive solvent partitioning in a separatory funnel with solvents of increasing polarity.
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First, partition against a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.
-
Next, partition the remaining aqueous layer against a medium-polarity solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Isoflavonoids like Erysubin A are expected to partition into this fraction.
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Collect the DCM or EtOAc fraction and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the isoflavonoid-rich fraction.
Step 4: Chromatographic Purification
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Silica Gel Column Chromatography:
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Pre-adsorb the dried isoflavonoid-rich fraction onto a small amount of silica gel (60-120 mesh).
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Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient solvent system, gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient, starting from 100% hexane and progressing to 100% EtOAc, followed by an EtOAc-methanol gradient if necessary.
-
Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm).
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Pool fractions with similar TLC profiles that correspond to the target compound.
-
-
Preparative TLC or Sephadex LH-20 Chromatography (Fine Purification):
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Further purify the pooled fractions containing Erysubin A using preparative TLC or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.
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Monitor the purity of the final isolate using High-Performance Liquid Chromatography (HPLC).
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Structural Characterization and Data
The structure of an isolated natural product is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.
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Mass Spectrometry (MS): Determines the molecular weight and elemental formula. Tandem MS (MS/MS) provides fragmentation patterns that help identify structural motifs[9][10].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information on the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms[2].
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Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the chromophore system of the molecule. The absorption maxima (λmax) are characteristic of the flavonoid subclass[11][12].
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Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their vibrational frequencies[7].
Quantitative Data for Erysubin A
Specific quantitative data, including isolation yield and detailed spectroscopic values for Erysubin A, were not available in the abstracts of the searched scientific literature. The following tables are structured to present this data once it is obtained from the primary literature. For context, typical spectral characteristics for isoflavones are noted.
Table 1: Isolation Yield
| Plant Part | Extraction Method | Yield of Erysubin A | Reference |
|---|
| Wood | Methanol Extraction, Chromatography | Data not available in search results | Tanaka (as cited in[1]) |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Molecular Formula | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) |
|---|---|---|---|---|
| ESI-MS | Negative/Positive | C₂₀H₁₈O₄ | Data not available in search results | Data not available in search results |
| Note: The molecular weight of Erysubin A is 322.35 g/mol . Fragmentation often involves retro-Diels-Alder (RDA) reactions of the C-ring. |
Table 3: UV-Visible Spectroscopy Data
| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
|---|---|---|---|
| Methanol (MeOH) | Data not available in search results | Data not available in search results | [8] |
| Note: Isoflavones typically exhibit Band I between 300-330 nm and Band II between 245-295 nm[12]. |
Table 4: Infrared Spectroscopy Data
| Medium | Key Absorptions (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| KBr | Data not available in search results | Phenolic -OH, Aromatic C=C, Carbonyl C=O, Ether C-O |
| Note: Expected peaks include a broad band at ~3400 cm⁻¹ (hydroxyl), ~1630 cm⁻¹ (carbonyl), and ~1600-1450 cm⁻¹ (aromatic rings). |
Table 5: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| ¹H-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |
| ¹³C-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |
| Note: The ¹H-NMR spectrum of isoflavones typically shows a characteristic singlet for H-2 around δ 7.8-8.2 ppm. Signals for the pyran ring and aromatic protons would also be present[2][13]. |
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrina suberosa: Ethnopharmacology, Phytochemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and antimicrobial activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. sfera.unife.it [sfera.unife.it]
